molecular formula C16H23N5 B4009271 N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine

N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine

Cat. No. B4009271
M. Wt: 285.39 g/mol
InChI Key: NVHVVHXIQYOPIJ-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a focus of research due to their wide range of chemical and biological activities. The specific compound , due to its structural complexity and functional groups, is likely of interest for its potential interactions and reactivity, contributing to fields such as material science, catalysis, and potentially as ligands in biochemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multistep reactions starting from basic pyrimidine or substituted pyrimidines. For example, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles has been shown to afford substituted 5-pyrimidinecarboxylates in high yields, showcasing the versatility of pyrimidine chemistry in generating diverse derivatives (Schenone et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives reveals the importance of substituent groups on the pyrimidine ring in determining the compound's properties and reactivity. X-ray crystallography is a common technique used to elucidate the molecular structure, providing insights into the arrangement of atoms and the configuration of the compound (Moser et al., 2005).

properties

IUPAC Name

2-N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-N,4-N-dimethylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-17-15-9-10-18-16(19-15)21(4)12-14-7-5-13(6-8-14)11-20(2)3/h5-10H,11-12H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHVVHXIQYOPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1)N(C)CC2=CC=C(C=C2)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine
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N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine
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N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine
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N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine
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N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine
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N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine

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